
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It is characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with a methyl group and a 2-methylphenyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 2-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the dioxaborolane ring. The reaction can be represented as follows:
2-Methylphenylboronic acid+Ethylene glycol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated reactors and precise temperature control can enhance the yield and purity of the product. Additionally, solvent recovery and recycling systems can be employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or functional studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The dioxaborolane ring also provides stability and specificity to the compound, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
4-Methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane can be compared with other boronic esters, such as:
Phenylboronic acid: Lacks the dioxaborolane ring and has different reactivity and stability.
2-Methylphenylboronic acid: Similar structure but without the dioxaborolane ring, leading to different chemical properties.
4-Methyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a 2-methylphenyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the dioxaborolane ring and the 2-methylphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
113765-56-3 |
|---|---|
Molecular Formula |
C10H13BO2 |
Molecular Weight |
176.02 g/mol |
IUPAC Name |
4-methyl-2-(2-methylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BO2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3 |
InChI Key |
SVRGNMLYRLOJLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(O1)C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
![5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14289914.png)
![1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride](/img/structure/B14289922.png)
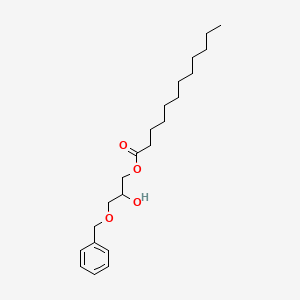
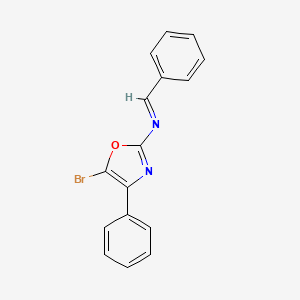
![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Thieno[2,3-b]quinoline-2-carbonitrile, 3-amino-](/img/structure/B14289943.png)
![1-[(5-Methyl-6-oxo-6H-1,3,4-oxadiazin-2-yl)methyl]pyridin-1-ium](/img/structure/B14289945.png)
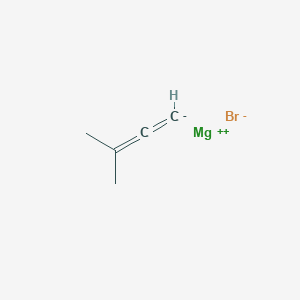
![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)
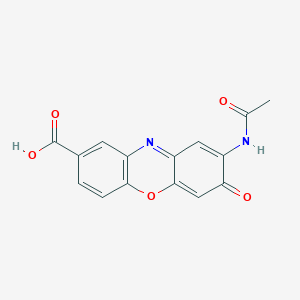
![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)
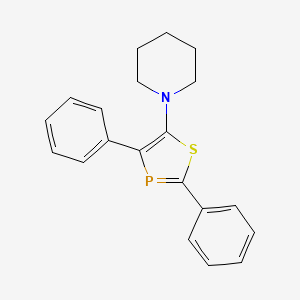
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)
